molecular formula C16H22Cl2N2O2 B14859568 3-(3,4-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(3,4-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14859568
M. Wt: 345.3 g/mol
InChI Key: MVWPVLOCELUQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(3,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound It is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorobenzyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the 3,4-Dichlorobenzyl Group: This step involves the alkylation of the piperazine ring with 3,4-dichlorobenzyl chloride under basic conditions.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position.

    Reduction: Reduction reactions can target the dichlorobenzyl group, potentially converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a benzyl-substituted piperazine.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(3,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug discovery.

Industry

In industry, ®-3-(3,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-3-(3,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID METHYL ESTER: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    ®-3-(3,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID ETHYL ESTER: Similar structure but with an ethyl ester group instead of a tert-butyl ester.

Uniqueness

The uniqueness of ®-3-(3,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER lies in its specific ester group, which can influence its chemical reactivity and biological activity. The tert-butyl ester group may provide steric hindrance, affecting how the compound interacts with other molecules.

Properties

Molecular Formula

C16H22Cl2N2O2

Molecular Weight

345.3 g/mol

IUPAC Name

tert-butyl 3-[(3,4-dichlorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22Cl2N2O2/c1-16(2,3)22-15(21)20-7-6-19-12(10-20)8-11-4-5-13(17)14(18)9-11/h4-5,9,12,19H,6-8,10H2,1-3H3

InChI Key

MVWPVLOCELUQNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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